molecular formula C17H23NO3 B2511594 Ethyl 1-(3-phenylpropanoyl)piperidine-4-carboxylate CAS No. 349088-70-6

Ethyl 1-(3-phenylpropanoyl)piperidine-4-carboxylate

Cat. No.: B2511594
CAS No.: 349088-70-6
M. Wt: 289.375
InChI Key: JJWKHNYMWXFXJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(3-phenylpropanoyl)piperidine-4-carboxylate (EPCPC) is a synthetic compound with a broad range of applications in the fields of medicine, biochemistry, and pharmaceuticals. It is a cyclic ester of piperidine with an ethyl moiety attached to the carboxyl group. EPCPC has been used in the synthesis of a variety of compounds, including drugs, and has been studied for its potential as an anti-inflammatory, analgesic, and anti-microbial agent. Furthermore, EPCPC has been studied for its ability to modulate the activity of certain enzymes and proteins, and for its potential to act as a pro-drug for the delivery of various therapeutic agents.

Scientific Research Applications

Anticancer Potential

  • Synthesis and Evaluation as Anticancer Agents: A study synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, including derivatives of Ethyl 1-(3-phenylpropanoyl)piperidine-4-carboxylate. These compounds showed promising results as anticancer agents, with some derivatives demonstrating strong anticancer activity (Rehman et al., 2018).

Antibacterial and Antifungal Activities

  • Synthesis and Biological Activity: The synthesis of derivatives involving this compound and their subsequent evaluation for antibacterial and antifungal activities has been documented. This research highlights the compound's potential in developing treatments against various bacterial and fungal infections (Bodke & Sangapure, 2003).

Enzyme Inhibition Studies

  • Acetylcholinesterase and Butyrylcholinesterase Inhibition: A series of derivatives from this compound were synthesized and evaluated for their enzyme inhibition activities. These compounds showed significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating potential applications in treating conditions like Alzheimer's disease (Khalid et al., 2014).

Microbial Reduction Studies

  • Stereospecific Microbial Reduction: this compound was used in studies exploring stereospecific microbial reduction. This process yielded products with high diastereo- and enantioselectivity, contributing to the field of chiral chemistry and pharmaceutical synthesis (Guo et al., 2006).

Structural and Crystallographic Analysis

  • Crystal Structures Analysis: The crystal structures of analogues of this compound were determined, providing insights into their molecular conformations and potential for further pharmaceutical development (Mambourg et al., 2021).

Mechanism of Action

The mechanism of action of Ethyl 1-(3-phenylpropanoyl)piperidine-4-carboxylate is not specified in the search results. Its biological activity would depend on its interactions with specific biological targets, which could be determined through further experimental studies .

Safety and Hazards

Ethyl 1-(3-phenylpropanoyl)piperidine-4-carboxylate may cause skin burns and eye damage. It may also cause respiratory irritation. In case of contact with skin or eyes, immediate medical attention is required . It is recommended to use this compound only in a well-ventilated area and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Future Directions

The future directions for research on Ethyl 1-(3-phenylpropanoyl)piperidine-4-carboxylate could involve further exploration of its biological properties and potential applications in various scientific fields. This could include studies on its synthesis, reactivity, mechanism of action, and safety profile .

Properties

IUPAC Name

ethyl 1-(3-phenylpropanoyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-2-21-17(20)15-10-12-18(13-11-15)16(19)9-8-14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJWKHNYMWXFXJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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